molecular formula C27H24N2O4 B12766272 Benzamide, N-(2-benzoyl-8,9-dihydro-5,8,8-trimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-1-yl)- CAS No. 172985-37-4

Benzamide, N-(2-benzoyl-8,9-dihydro-5,8,8-trimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-1-yl)-

Cat. No.: B12766272
CAS No.: 172985-37-4
M. Wt: 440.5 g/mol
InChI Key: ZUKLSMZFEFWTRF-UHFFFAOYSA-N
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Description

Benzamide, N-(2-benzoyl-8,9-dihydro-5,8,8-trimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-1-yl)- is a complex organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly for their roles as intermediates in the synthesis of various pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(2-benzoyl-8,9-dihydro-5,8,8-trimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-1-yl)- typically involves multi-step organic reactions. The process begins with the preparation of the furo-pyrano-pyridine core, followed by the introduction of the benzoyl and benzamide groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds and functional groups. The reaction conditions often require precise temperature control, inert atmospheres, and specific solvents to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. Industrial production often employs automated systems for reagent addition, temperature regulation, and product isolation to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(2-benzoyl-8,9-dihydro-5,8,8-trimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-1-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Methanol, ethanol, dichloromethane.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of potential products .

Scientific Research Applications

Benzamide, N-(2-benzoyl-8,9-dihydro-5,8,8-trimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-1-yl)- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzamide, N-(2-benzoyl-8,9-dihydro-5,8,8-trimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-1-yl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Benzamide: A simpler structure with similar amide functionality.

    N-(2-benzoyl-8,9-dihydro-5,8,8-trimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-1-yl)- derivatives: Variants with different substituents on the core structure.

Uniqueness

Its furo-pyrano-pyridine core is not commonly found in other benzamide derivatives, making it a valuable compound for research and development .

Properties

CAS No.

172985-37-4

Molecular Formula

C27H24N2O4

Molecular Weight

440.5 g/mol

IUPAC Name

N-(4-benzoyl-8,12,12-trimethyl-5,11-dioxa-7-azatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-3-yl)benzamide

InChI

InChI=1S/C27H24N2O4/c1-16-20-15-32-27(2,3)14-19(20)21-22(29-25(31)18-12-8-5-9-13-18)24(33-26(21)28-16)23(30)17-10-6-4-7-11-17/h4-13H,14-15H2,1-3H3,(H,29,31)

InChI Key

ZUKLSMZFEFWTRF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2COC(CC2=C3C(=C(OC3=N1)C(=O)C4=CC=CC=C4)NC(=O)C5=CC=CC=C5)(C)C

Origin of Product

United States

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